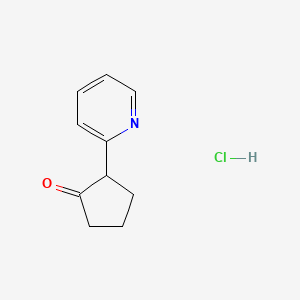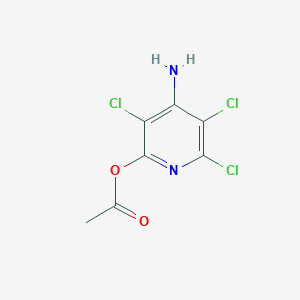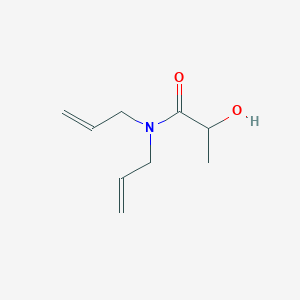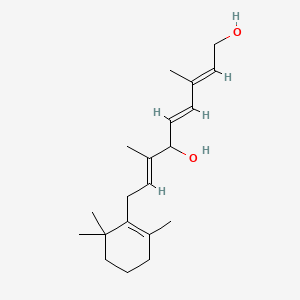
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol is a complex organic compound with the molecular formula C({20})H({32})O(_{2}). This compound is known for its significant role in various biological processes and its applications in scientific research. It is structurally related to retinoids, which are compounds derived from vitamin A and are crucial in vision, growth, and cellular differentiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which is achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Polyene Chain: The polyene chain is constructed through a series of Wittig reactions, which involve the reaction of phosphonium ylides with aldehydes or ketones.
Hydroxylation: The final step involves the hydroxylation of the polyene chain to introduce the hydroxyl groups at the desired positions. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), Sodium borohydride (NaBH(_4))
Substitution: Hydrochloric acid (HCl), Ammonia (NH(_3))
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Halides, Amines
科学的研究の応用
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular differentiation and growth.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its antioxidant properties.
作用機序
The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are the primary targets. These receptors are nuclear transcription factors that regulate gene expression.
Pathways Involved: The compound binds to RARs and RXRs, leading to the activation or repression of target genes involved in cellular differentiation, proliferation, and apoptosis.
類似化合物との比較
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol can be compared with other retinoids:
Retinol: Similar in structure but lacks the extended polyene chain.
Retinoic Acid: Contains a carboxylic acid group instead of hydroxyl groups.
Isotretinoin: A stereoisomer of retinoic acid with different therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to interact with both RARs and RXRs, making it a versatile compound in both research and therapeutic contexts.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
3230-76-0 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(2E,4E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol |
InChI |
InChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8+,15-12+,17-9+ |
InChIキー |
FRMVBNPEOHCJAG-DICVWWACSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(/C=C/C(=C/CO)/C)O |
正規SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


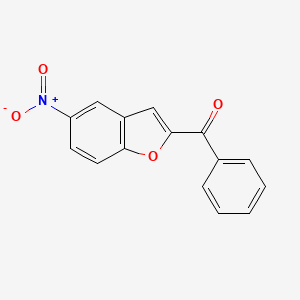

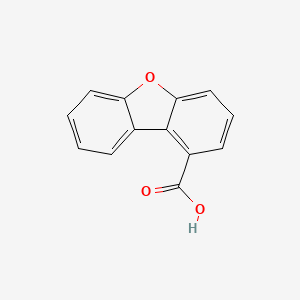
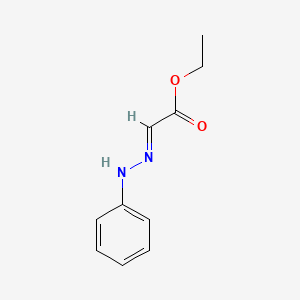
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)

